molecular formula C11H8Cl2O3S B8376804 Methyl(4,7-dichloro-6-hydroxy-1-benzothiophen-3-yl)acetate

Methyl(4,7-dichloro-6-hydroxy-1-benzothiophen-3-yl)acetate

Cat. No.: B8376804
M. Wt: 291.1 g/mol
InChI Key: XVUSVQJTJARYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(4,7-dichloro-6-hydroxy-1-benzothiophen-3-yl)acetate is a useful research compound. Its molecular formula is C11H8Cl2O3S and its molecular weight is 291.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8Cl2O3S

Molecular Weight

291.1 g/mol

IUPAC Name

methyl 2-(4,7-dichloro-6-hydroxy-1-benzothiophen-3-yl)acetate

InChI

InChI=1S/C11H8Cl2O3S/c1-16-8(15)2-5-4-17-11-9(5)6(12)3-7(14)10(11)13/h3-4,14H,2H2,1H3

InChI Key

XVUSVQJTJARYPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CSC2=C(C(=CC(=C12)Cl)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl(4,7-dichloro-6-methoxy-1-benzothiophen-3-yl)acetate (300.9 mg), DMF (dry) (9.0 mL) and sodium 2-methyl-2-propanethiolate (442 mg) was stirred at 160° C. for 20 min. The mixture was quenched with water and 1N HCl and extracted with EtOAc. The organic layer was washed successively with water and brine, dried over MgSO4, and concentrated in vacuo to give (4,7-dichloro-6-hydroxy-1-benzothiophen-3-yl)acetic acid (327 mg) as a crude mixture. A crude mixture of (4,7-dichloro-6-hydroxy-1-benzothiophen-3-yl)acetic acid (369 mg) was dissolved in MeOH (10 mL). To the solution was added conc. H2SO4 (0.100 mL). The mixture was stirred at 80° C. for 40 min. The mixture was concentrated. The residue was neutralized with saturated aqueous NaHCO3 and extracted with EtOAc. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo. The solid was washed with hexane to give the title compound (345 mg).
Name
(4,7-dichloro-6-hydroxy-1-benzothiophen-3-yl)acetic acid
Quantity
369 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

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